molecular formula C17H17BrClNO4 B2827079 5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide CAS No. 1704549-33-6

5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

Cat. No. B2827079
CAS RN: 1704549-33-6
M. Wt: 414.68
InChI Key: DADGFEZSTIQPNR-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Potential in Antipsychotic Agents

A comprehensive study elucidated the synthesis and antidopaminergic properties of a series of compounds including 5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide. This compound, among others, was evaluated for its affinity for dopamine receptors and its ability to inhibit apomorphine-induced behavioral responses. The research highlighted its comparable potency to highly active salicylamide in both in vitro and in vivo models, indicating its potential as a candidate for further investigation into dopamine D-2 mediated responses. Its selective inhibition of hyperactivity components also suggests a lower propensity for inducing extrapyramidal side effects, a common concern with antipsychotic medications (Högberg et al., 1990).

Synthesis and Biological Activities of Benzofuran Analogues

Another study focused on the synthesis of new benzofuran analogues from 5-Bromosalicylaldehyde, showcasing a series of reactions leading to compounds with potential antimicrobial and pharmacological activities. This research underscores the versatility of brominated compounds in generating new molecules with significant biological properties, highlighting the potential applications in the development of new therapeutic agents (Parameshwarappa et al., 2008).

Apoptosis Induction in Cancer Cell Lines

Research into substituted 2-Hydroxy-N-(Arylalkyl)Benzamides has identified compounds with significant antiproliferative and cytotoxic activity against human cancer cell lines. Among the compounds studied, one displayed potent activity in reducing proliferation and inducing apoptosis in melanoma cells, suggesting the therapeutic potential of these molecules in cancer treatment. This work adds to the growing body of evidence on the utility of brominated benzamides in oncology research (Imramovský et al., 2013).

Key Intermediate in SGLT2 Inhibitors Manufacturing

A novel industrial-scale process for synthesizing 5-Bromo-2-Chloro-4-(Methoxycarbonyl)Benzoic Acid, a crucial intermediate for SGLT2 inhibitors used in diabetes therapy, demonstrates the critical role of such brominated compounds in the pharmaceutical manufacturing sector. The study showcases a cost-effective and scalable method, emphasizing the compound's importance in the production of diabetes medications (Zhang et al., 2022).

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-8-11(18)4-5-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADGFEZSTIQPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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